Molybdenum cofactor

Description

Properties

CAS No. |

73508-07-3 |

|---|---|

Molecular Formula |

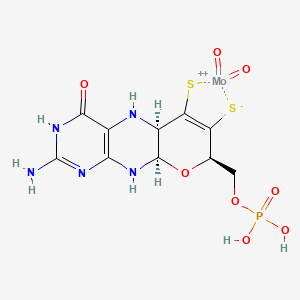

C10H12MoN5O8PS2 |

Molecular Weight |

521.3 g/mol |

IUPAC Name |

(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+) |

InChI |

InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1 |

InChI Key |

HDAJUGGARUFROU-JSUDGWJLSA-L |

Isomeric SMILES |

C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |

Canonical SMILES |

C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |

Origin of Product |

United States |

Preparation Methods

Acidic Denaturation and Solvent Extraction

The foundational method for isolating the iron-molybdenum cofactor (FeMoCo) from nitrogenase was developed by Shah and Brill (1977). Key steps include:

-

Source Material : Component I (MoFe protein) of nitrogenase from Azotobacter vinelandii, Clostridium pasteurianum, or other nitrogen-fixing organisms.

-

Procedure :

-

Anaerobic homogenization of cells to obtain crude extracts.

-

Acidic denaturation (pH 2.0–3.0) to dissociate FeMoCo from the apoprotein.

-

Solvent extraction using N-methylformamide (NMF) under strict anaerobic conditions.

-

Gel filtration (Sephadex G-100) to remove residual proteins and contaminants.

-

-

Key Metrics :

DEAE-Cellulose Adsorption and Organic Solvent Elution

McLean et al. (1989) optimized FeMoCo extraction using anion-exchange chromatography:

Table 1: Comparison of FeMoCo Extraction Methods

In Vitro Synthesis of Molybdenum Cofactor

Reconstitution Using Purified Nif Proteins

Recent advances enable in vitro FeMoCo synthesis using recombinant proteins:

-

Required Components :

-

NifB (radical SAM enzyme for Fe-S cluster assembly).

-

NifEN (scaffold for FeMoCo maturation).

-

NifH (Fe protein for electron transfer).

-

Substrates: Fe²⁺, S²⁻, MoO₄²⁻, R-homocitrate, S-adenosyl methionine (SAM), Mg-ATP.

-

-

Procedure :

-

Key Findings :

Thermophilic Nitrogenase Systems

A 2024 study demonstrated FeMoCo synthesis using thermophilic nitrogenase components:

Table 2: In Vitro Synthesis Components and Yields

| Component | Role | Yield (nmol C₂H₄/min/mg) | Reference |

|---|---|---|---|

| NifB + NifEN + NifH | FeMoCo assembly | 425 | |

| NifDKRS (thermophilic) | MoFe protein stabilization | 217 ± 14 | |

| MoeA/MogA fusion | MPT-AMP adenylylation | 150 |

Solvent and Cofactor Stability

Organic Solvent Compatibility

FeMoCo remains stable in polar aprotic solvents but degrades in aqueous environments:

-

Stable Solvents : NMF, DMF, NMP (half-life > 24 hrs at 25°C under N₂).

-

Unstable Solvents : Water, methanol (half-life < 1 hr).

Oxygen Sensitivity

This compound from Xanthine Oxidase

Acid-Phosphate Extraction

Van Spanning et al. (1987) developed a method for Moco extraction from xanthine oxidase:

-

Denature xanthine oxidase with 1 mM HCl.

-

Incubate precipitate with 10 mM phosphate buffer (pH 7.0) containing 20 mM Na₂MoO₄ and 0.5 mM EDTA.

Emerging Techniques and Challenges

Heterologous Transfer Systems

Chemical Reactions Analysis

Types of Reactions: Molybdenum cofactor participates in various redox reactions, including:

Oxidation: Facilitates the transfer of oxygen atoms.

Reduction: Involves the gain of electrons.

Substitution: Replacement of one ligand with another in the coordination sphere of molybdenum.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen, hydrazine.

Reaction Conditions: Typically, these reactions occur under physiological conditions, with specific enzymes catalyzing the processes

Major Products: The products of these reactions vary depending on the specific enzyme and substrate involved. Common products include sulfates, nitrates, and various organic compounds .

Scientific Research Applications

Molybdenum Cofactor: Structure and Biosynthesis

Moco is a complex formed by molybdenum and a unique pterin derivative. Its biosynthesis involves several steps and requires other metals such as iron and copper, as well as ATP. The process can be divided into four main stages:

- Synthesis of cyclic pyranopterin monophosphate (cPMP)

- Formation of molybdopterin (MPT)

- Adenylation of MPT to form MPT-AMP

- Insertion of molybdenum into MPT to yield active Moco .

Each step is catalyzed by specific enzymes, and mutations in these genes can lead to deficiencies with severe physiological consequences .

Biochemical Research

Moco is crucial for studying enzyme mechanisms involving redox reactions. It serves as a model system for understanding the reactivity of metalloenzymes, particularly in the context of nitrate reductases and sulfite oxidases. These enzymes are pivotal in the nitrogen cycle and sulfur metabolism .

Case Study: Nitrate Reductase

Nitrate reductase utilizes Moco to catalyze the reduction of nitrate to nitrite, an essential step in nitrogen assimilation. Research has focused on elucidating the structural biology of this enzyme to improve agricultural practices through enhanced nitrogen utilization .

Environmental Applications

Moco-containing enzymes are integral to biogeochemical cycles, particularly in soil microbiomes where they facilitate nitrogen fixation and sulfur oxidation. Understanding Moco's role can lead to advancements in sustainable agriculture by optimizing nutrient cycling .

Case Study: Carbon Dioxide Reduction

Recent studies have explored the potential of Moco-containing enzymes like formate dehydrogenase in reducing carbon dioxide to formic acid, presenting a possible pathway for mitigating climate change through biotechnological applications .

Medical Research

This compound deficiency (MoCD) is a rare genetic disorder that affects sulfur metabolism and can lead to severe neurological issues if untreated. Research into MoCD has highlighted the importance of Moco in human health and has led to potential therapeutic approaches .

Case Study: Gene Therapy for MoCD

Advancements in gene therapy aim to correct defects in Moco biosynthesis pathways, offering hope for patients with MoCD. This research underscores the critical role of Moco not only as a biochemical catalyst but also as a target for medical interventions .

Industrial Applications

The unique properties of Moco-containing enzymes have led to their exploration in industrial biotechnology, particularly in processes requiring oxidation-reduction reactions. For instance, their use in biocatalysis could enhance the efficiency of chemical production while minimizing environmental impact .

Comparative Table of this compound Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biochemical Research | Nitrate reductase studies | Improved understanding of nitrogen cycles |

| Environmental Science | Soil microbiome studies | Enhanced nutrient cycling |

| Medical Research | Gene therapy for MoCD | Potential treatment options for patients |

| Industrial Biotechnology | Biocatalysis processes | Increased efficiency and reduced waste |

Mechanism of Action

Molybdenum cofactor exerts its effects by facilitating redox reactions within molybdenum-dependent enzymes. The cofactor’s unique structure allows it to shuttle between different oxidation states, enabling the transfer of electrons and oxygen atoms. This process is crucial for the catalytic activity of enzymes such as nitrate reductase, sulfite oxidase, and xanthine dehydrogenase .

Comparison with Similar Compounds

Tungsten Cofactors

Structure and Function Tungsten (W) cofactors are structurally analogous to Moco, with tungsten replacing molybdenum.

Biosynthesis

Tungsten cofactor biosynthesis parallels Moco pathways but diverges in metal specificity. Enzymes like aldehyde ferredoxin oxidoreductase (AOR) require tungsten insertion via dedicated ATP-binding cassette (ABC) transporters absent in Moco systems .

Associated Enzymes

Iron-Sulfur (Fe-S) Clusters

Structure and Function Fe-S clusters are inorganic cofactors with iron atoms bridged by sulfide ions. Unlike Moco, they primarily mediate electron transfer rather than oxygen atom transfer .

Biosynthesis Fe-S cluster assembly involves scaffold proteins (e.g., IscU, SufB) and ATP-dependent chaperones, distinct from Moco’s pterin-dependent pathway. Notably, Fe-S clusters are required for Moco biosynthesis (e.g., in MoaA, which synthesizes cPMP) .

Associated Enzymes

- Moco: Catalyzes hydroxylation and sulfite oxidation.

- Fe-S clusters: Electron transport chain complexes, nitrogenase, hydrogenases.

Heme Cofactors

Structure and Function

Heme consists of a porphyrin ring coordinating an iron atom. Unlike Moco’s dithiolene-pterin system, heme facilitates oxygen binding (e.g., hemoglobin) or redox reactions (e.g., cytochromes) .

Biosynthesis Heme synthesis occurs via the protoporphyrin IX pathway, independent of pterin metabolism. No shared biosynthetic intermediates with Moco.

Associated Enzymes

- Moco: Redox reactions in detoxification (e.g., sulfite oxidase).

- Heme: Oxygen transport, peroxidase activity, mitochondrial respiration.

Key Distinctions in Cofactor Properties

Table 1: Comparative Analysis of Moco and Similar Cofactors

Mechanistic and Evolutionary Insights

- Catalytic Versatility : Moco’s dithiolene ligand enables flexible redox transitions (Mo⁴⁺ ↔ Mo⁶⁺), supporting oxygen atom transfer in sulfite oxidase and hydroxylation in xanthine dehydrogenase . Tungsten cofactors, in contrast, favor electron transfer in anaerobic respiration .

- Evolutionary Divergence : Moco and tungsten cofactors likely arose from a common ancestral metalloenzyme. Structural homology in pterin-binding domains (e.g., MoaB/MoeB) suggests shared biosynthetic origins, but metal specificity diverged with environmental oxygenation .

- Clinical Relevance: Moco deficiency mimics hypoxic-ischemic encephalopathy (HIE) on MRI but is distinguished by biochemical markers (e.g., undetectable serum uric acid) . No analogous disorders are linked to tungsten cofactors.

Biological Activity

Molybdenum cofactor (Moco) is a crucial component in the enzymatic activity of molybdenum-containing enzymes, which play significant roles in various biological processes, including nitrogen metabolism, sulfur metabolism, and detoxification pathways. This article delves into the biosynthesis, biological functions, deficiencies, and associated disorders of Moco, supported by case studies and research findings.

1. This compound Biosynthesis

The biosynthesis of Moco involves a complex pathway that includes several key proteins and is divided into three main steps:

- Formation of Cyclic Pyranopterin Monophosphate (cPMP) : The MOCS1A and MOCS1B genes encode an enzyme complex that converts guanosine triphosphate (GTP) into cPMP.

- Conversion to Molybdopterin (MPT) : The MOCS2 and MOCS3 genes facilitate the transformation of cPMP to MPT.

- Incorporation of Molybdenum : The final step involves the GEPH gene, which incorporates molybdenum into MPT to form Moco .

This intricate process highlights the essential role of molybdenum as a trace element necessary for the catalytic activity of various enzymes.

2. Biological Functions of this compound

Moco is integral to several metalloenzymes across different organisms, including:

- Sulfite Oxidase : Converts toxic sulfite into sulfate, preventing accumulation that can lead to neurological damage.

- Xanthine Oxidase : Involved in purine metabolism, facilitating the conversion of hypoxanthine to xanthine and then to uric acid.

- Aldehyde Oxidase : Plays a role in the metabolism of aldehydes and other substrates .

The following table summarizes the key enzymes dependent on Moco:

| Enzyme | Function | Clinical Relevance |

|---|---|---|

| Sulfite Oxidase | Detoxifies sulfite | Deficiency leads to neurological disorders |

| Xanthine Oxidase | Purine metabolism | Elevated xanthine levels in deficiency |

| Aldehyde Oxidase | Metabolism of aldehydes | Impaired drug metabolism |

3. Deficiencies and Associated Disorders

This compound deficiency (MoCD) can manifest in three types (A, B, and C), each associated with mutations in specific genes involved in Moco biosynthesis. The most common form is MoCD type A, caused by mutations in the MOCS1 gene.

Case Studies

-

MoCD Type A :

- A 3-month-old girl presented with generalized tonic-clonic seizures and psychomotor delay. Genetic testing revealed a mutation in the MOCS1 gene, leading to sulfite oxidase dysfunction and toxic sulfite accumulation .

- Symptoms include seizures, hypotonia, feeding difficulties, and intellectual disability. MRI findings often show cortical atrophy and white matter abnormalities .

- MoCD Type B :

The following table outlines common symptoms associated with MoCD:

| Common Symptoms | Rare Symptoms |

|---|---|

| Seizures | Status dystonicus |

| Psychomotor delay | Parkinsonian features |

| Intellectual disability | Abnormal facial features |

| Breastfeeding difficulties | Lens dislocation |

4. Research Findings

Recent studies have underscored the importance of early diagnosis and intervention for MoCD:

Q & A

Q. What are the fundamental steps in Moco biosynthesis, and what experimental approaches are used to validate these pathways?

Moco biosynthesis involves conserved steps across organisms: (1) conversion of GTP to cyclic pyranopterin monophosphate (cPMP), (2) insertion of molybdenum via Moco sulfurase, and (3) incorporation into apoenzymes. Key methods include isotopic labeling (e.g., in vivo S tracing for sulfur transfer studies) and genetic knockout models (e.g., Arabidopsis mutants with disrupted CNX genes) to assess intermediate accumulation . Enzymatic assays using purified proteins (e.g., MoaA, MoaC) and HPLC analysis of intermediates are critical for pathway validation .

Q. How do researchers isolate and characterize Moco-containing enzymes (molybdoenzymes) from biological systems?

Standard protocols involve anaerobic protein purification (to prevent Moco oxidation), affinity chromatography (e.g., His-tagged recombinant proteins), and spectroscopic validation (UV-Vis absorption at 400–450 nm for oxidized Mo/Mo states). Structural details are resolved via X-ray crystallography (e.g., 1.16 Å resolution for nitrogenase FeMo cofactor) and EXAFS to determine Mo-S bond distances . Activity assays (e.g., nitrate reductase activity via NADH oxidation) confirm functional integrity .

Q. What are the common challenges in maintaining Moco stability during in vitro experiments, and how are they addressed?

Moco is oxygen-sensitive and prone to degradation. Strategies include:

- Conducting experiments under inert atmospheres (N/Ar gloveboxes).

- Using stabilizing agents (e.g., dithiothreitol for sulfido ligands).

- Rapid freezing of samples (−80°C) with cryoprotectants (glycerol) for spectroscopy .

Advanced Research Questions

Q. How do structural variations in Moco (e.g., sulfido vs. oxo ligands) influence redox potentials and enzyme specificity?

Redox tuning is studied via site-directed mutagenesis (e.g., replacing cysteine ligating Mo with serine in sulfite oxidase) combined with electrochemical methods (cyclic voltammetry). Bond order and ligand effects are quantified using DFT calculations and resonance Raman spectroscopy. For example, sulfido ligands lower Mo/Mo reduction potentials by ~150 mV compared to oxo ligands, altering substrate affinity .

Q. What experimental evidence supports or contradicts the proposed role of the central atom in the nitrogenase FeMo cofactor?

The FeMo cofactor’s central atom (likely C, N, or O) remains debated. High-resolution crystallography (1.16 Å) reveals electron density but lacks atomic specificity . Advanced techniques include:

- C-enriched Azotobacter vinelandii cultures to test carbon incorporation.

- Electron spin echo envelope modulation (ESEEM) spectroscopy to detect hyperfine coupling with potential light atoms . Contradictions arise from conflicting interpretations of EXAFS data and synthetic model compounds lacking the central atom’s functional equivalence .

Q. How can researchers resolve discrepancies in Moco deficiency phenotypes across model organisms (e.g., Arabidopsis vs. human cell lines)?

Discrepancies may stem from tissue-specific Moco trafficking or backup pathways (e.g., Fe-S cluster interplay). Comparative approaches include:

- RNA-seq to identify compensatory gene networks (e.g., MOCS1 mutations in humans vs. cnx mutants in plants) .

- Metabolomic profiling (LC-MS) to quantify sulfite/urate accumulation, biomarkers of Moco dysfunction . Cross-species complementation assays (e.g., expressing human MOCS2 in yeast) test functional conservation .

Q. What methodologies are used to evaluate the fidelity of synthetic Moco analogs in mimicking native enzymatic activity?

Synthetic models (e.g., Mo-O/S clusters) are tested via:

- Kinetic assays comparing turnover rates (e.g., DMSO reductase activity).

- XANES to compare Mo oxidation states in analogs vs. native enzymes.

- Electrochemical mapping of HOMO/LUMO energies to assess redox compatibility . Limitations include poor aqueous stability and lack of protein microenvironment replication .

Methodological and Data Analysis Considerations

Q. How should researchers design controls for Moco-related gene expression studies to account for Fe-S cluster crosstalk?

- Include Fe-S biosynthesis mutants (e.g., iscU knockdowns) to disentangle overlapping regulatory effects.

- Use dual-reporter systems (e.g., luciferase for Moco genes + GFP for Fe-S genes) in tandem assays .

- Validate via ICP-MS to quantify Mo/Fe levels and avoid misinterpretation of metal limitation artifacts .

Q. What statistical frameworks are appropriate for analyzing Moco enzyme kinetics with non-Michaelis-Menten behavior?

For substrate inhibition or cooperativity:

Q. How can cryo-EM and single-molecule spectroscopy advance Moco research compared to traditional crystallography?

Cryo-EM captures dynamic Moco-enzyme conformations (e.g., during sulfite oxidation) at near-atomic resolution without crystallization. Single-molecule FRET tracks real-time Mo redox transitions, revealing transient intermediates missed in bulk assays .

Ethical and Reproducibility Guidelines

- Data Sharing : Deposit raw spectral datasets (e.g., XRD, EXAFS) in repositories like Zenodo with standardized metadata (Mo coordination, pH, temperature) .

- Reproducibility : Document anaerobic protocols in detail (e.g., Schlenk line cycles, O scavengers) and validate via inter-lab comparisons .

- Ethical Compliance : Disclose conflicts of interest (e.g., synthetic Moco patents) and adhere to NIH guidelines for genetic studies involving human Moco deficiency models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.